molecular formula C15H20F3NO4 B6199233 tert-butyl 3-(2-aminoethyl)benzoate, trifluoroacetic acid CAS No. 2680543-28-4

tert-butyl 3-(2-aminoethyl)benzoate, trifluoroacetic acid

Cat. No.: B6199233
CAS No.: 2680543-28-4
M. Wt: 335.32 g/mol
InChI Key: OVHBFURAEAXZJM-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-aminoethyl)benzoate, trifluoroacetic acid is a compound that combines the structural features of tert-butyl esters and aminoethyl benzoates. This compound is often used in organic synthesis and peptide chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-aminoethyl)benzoate typically involves the esterification of 3-(2-aminoethyl)benzoic acid with tert-butyl alcohol in the presence of an acid catalyst. Trifluoroacetic acid is often used to remove protecting groups during the synthesis process. The reaction conditions usually involve heating the reactants under reflux to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of tert-butyl 3-(2-aminoethyl)benzoate may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-aminoethyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, nitriles, alcohols, and substituted benzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 3-(2-aminoethyl)benzoate, trifluoroacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminoethyl)benzoate involves its interaction with various molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active aminoethyl benzoate, which can then interact with specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-aminobenzoate
  • tert-Butyl 4-aminobenzoate
  • tert-Butyl 2-aminobenzoate

Uniqueness

tert-Butyl 3-(2-aminoethyl)benzoate, trifluoroacetic acid is unique due to its combination of tert-butyl ester and aminoethyl benzoate functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.

Properties

CAS No.

2680543-28-4

Molecular Formula

C15H20F3NO4

Molecular Weight

335.32 g/mol

IUPAC Name

tert-butyl 3-(2-aminoethyl)benzoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C13H19NO2.C2HF3O2/c1-13(2,3)16-12(15)11-6-4-5-10(9-11)7-8-14;3-2(4,5)1(6)7/h4-6,9H,7-8,14H2,1-3H3;(H,6,7)

InChI Key

OVHBFURAEAXZJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=C1)CCN.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

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